molecular formula C17H12Cl2N2O2S B2634633 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine CAS No. 339107-88-9

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine

Cat. No.: B2634633
CAS No.: 339107-88-9
M. Wt: 379.26
InChI Key: PDHXEHPBQZRXBK-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with benzenesulfonyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with 2,4-dichlorobenzene under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-2-methylpyrimidine: Lacks the benzenesulfonyl group.

    5-(Benzenesulfonyl)-2-methylpyrimidine: Lacks the dichlorophenyl group.

    5-(Benzenesulfonyl)-4-phenyl-2-methylpyrimidine: Substitutes the dichlorophenyl group with a phenyl group.

Uniqueness

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is unique due to the presence of both benzenesulfonyl and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-11-20-10-16(24(22,23)13-5-3-2-4-6-13)17(21-11)14-8-7-12(18)9-15(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHXEHPBQZRXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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